N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide typically involves the alkylation of piperazine derivatives. One common method includes the reaction of 4-(4-fluorophenyl)piperazine with benzyl chloroacetate under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The product is then purified using techniques like crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticonvulsant properties and its ability to bind to neuronal voltage-sensitive sodium channels.
Biology: The compound is used in research to understand its interactions with various biological targets and pathways.
Industry: It is used in the synthesis of other pharmaceutical compounds and as an intermediate in chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide involves its binding to neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of action potentials in neurons . By binding to these channels, the compound can modulate their activity, leading to anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Similar in structure but with a phenyl group instead of a benzyl group.
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another compound with a piperazine ring and fluorophenyl group.
Uniqueness
N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is unique due to its specific binding affinity to neuronal voltage-sensitive sodium channels, which makes it a promising candidate for the development of anticonvulsant drugs .
Properties
IUPAC Name |
N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c20-17-6-8-18(9-7-17)23-12-10-22(11-13-23)15-19(24)21-14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJMDZRCPDAAHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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